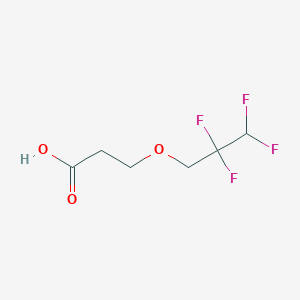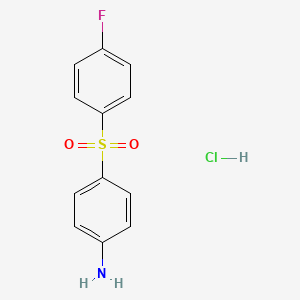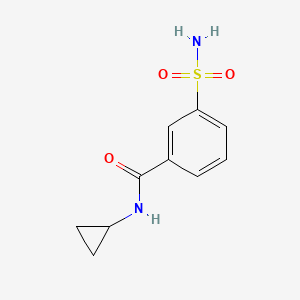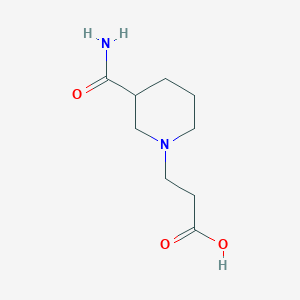
6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride: is a chemical compound with the molecular formula C16H8Br2ClNO and a molecular weight of 425.51 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
作用機序
Target of Action
The primary targets of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride are currently unknown . This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophilic sites on biomolecules . This can lead to changes in the structure and function of these biomolecules, potentially altering cellular processes.
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
生化学分析
Biochemical Properties
6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function and stability . These interactions are crucial for studying protein structure and function, as well as for developing new therapeutic agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest . Additionally, the compound’s impact on gene expression can result in changes in the production of key proteins involved in cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and inhibit their activity by forming covalent bonds with active site residues . This inhibition can lead to a decrease in enzyme activity, affecting various biochemical pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Studies have identified threshold effects, where a specific dosage is required to observe a measurable impact on cellular processes. Additionally, high doses of the compound can result in adverse effects, such as organ toxicity or systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular function. Studies have shown that the compound can alter the levels of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for the compound’s accumulation and activity within target tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can influence its activity and interactions with other biomolecules, ultimately affecting cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and carbonyl chloride groups .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a boronic acid or ester as the coupling partner.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the quinoline derivative with another aromatic ring.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Proteomics Research: The compound is utilized in the study of protein interactions and functions, aiding in the identification of potential drug targets.
Medicine:
Drug Development: Its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry:
類似化合物との比較
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
- 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride
Comparison:
- 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: This compound has a similar quinoline core but differs in the substituents, which can lead to different reactivity and applications .
- 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride: This compound also shares the quinoline core but has an isopropoxy group instead of a bromophenyl group, affecting its chemical properties and potential uses .
特性
IUPAC Name |
6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2ClNO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPFANCHOCEWSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)


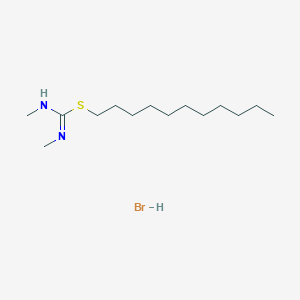
![3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B1372320.png)
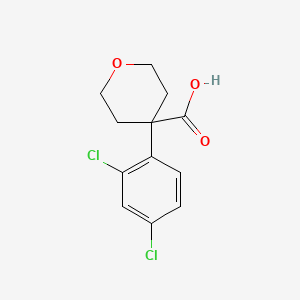
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)
